Cyclohexanebutyronitrile
Overview
Description
Cyclohexanebutyronitrile is an organic compound with the molecular formula C10H17N. It is a nitrile derivative of cyclohexane and is known for its applications in various chemical processes and research fields. The compound is characterized by its unique structure, which includes a cyclohexane ring attached to a butyronitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanebutyronitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of cyclohexanebutanoyl chloride with ammonia (NH3) and phosphorus oxychloride (POCl3) under controlled conditions . This multi-step reaction typically yields this compound with high purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanebutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the nitrile group.
Major Products Formed
Oxidation: Cyclohexanebutyric acid or cyclohexanone derivatives.
Reduction: Cyclohexylbutylamine or other amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanebutyronitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanebutyronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Cyclohexanebutyronitrile can be compared with other similar compounds, such as:
Cyclohexanebutyric acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Cyclohexyl-1-butanol: Contains a hydroxyl group instead of a nitrile group.
Butyronitrile: A simpler nitrile compound without the cyclohexane ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts .
Biological Activity
Cyclohexanebutyronitrile (CHBN) is a compound of interest in various fields, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexane ring attached to a butyronitrile group. Its chemical structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 165.25 g/mol
Biological Activity Overview
The biological activity of CHBN has been studied primarily in the context of its antimicrobial properties and potential therapeutic applications. The following sections summarize key findings from various studies.
Antimicrobial Properties
- Mechanism of Action : CHBN exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.
-
Case Studies :
- A study conducted by Youngs et al. (2023) highlighted the effectiveness of CHBN derivatives in inhibiting the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported between 4 to 16 mg/mL for several derivatives, indicating significant antibacterial potential .
- Another research effort indicated that cyclohexane derivatives, including CHBN, showed promising results against C. albicans, with survival rates increasing significantly in insect models treated with these compounds .
Cytotoxicity and Selectivity
The cytotoxic effects of CHBN have been evaluated in various cell lines. Research indicates that while CHBN shows antimicrobial properties, it also exhibits selective cytotoxicity towards certain cancer cell lines:
- Selectivity Index : The compound demonstrated a higher selectivity index against cancer cells compared to normal cells, suggesting potential for therapeutic applications in oncology .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Study Reference | Test Organisms | MIC (mg/mL) | Observations |
---|---|---|---|
Youngs et al. (2023) | E. coli, S. aureus | 4-16 | Significant antibacterial activity |
In vivo study | C. albicans | N/A | Increased survival in treated larvae |
Cytotoxicity assay | Various cancer cell lines | N/A | Higher selectivity towards cancer cells |
Properties
IUPAC Name |
4-cyclohexylbutanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQLRKTOFNJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196164 | |
Record name | Cyclohexanebutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-66-1 | |
Record name | Cyclohexanebutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANEBUTYRONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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